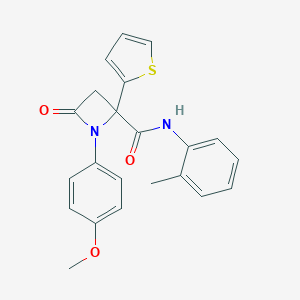
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to a class of compounds known as piperazinediones and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. This compound has also been shown to reduce the activation of immune cells, such as B cells and macrophages, which play a role in the development of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme system.
将来の方向性
There are several potential future directions for the study of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Another potential direction is the investigation of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves a multi-step process that includes the reaction of 2,3-dimethylbenzoic acid with 4-methoxybenzaldehyde to form 4-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-2-propenoic acid. This is then reacted with 4-methylbenzaldehyde to form the intermediate compound, which is further reacted with piperazine to yield this compound.
科学的研究の応用
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied in preclinical models for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. This compound has also been found to enhance the efficacy of other anti-cancer drugs, such as venetoclax and lenalidomide.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
4-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-8-12-21(13-9-17)27-16-24(29)28(23-7-5-6-18(2)19(23)3)25(26(27)30)20-10-14-22(31-4)15-11-20/h5-15,25H,16H2,1-4H3 |
InChIキー |
PAGGDTNADAPYSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC(=C4C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC(=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
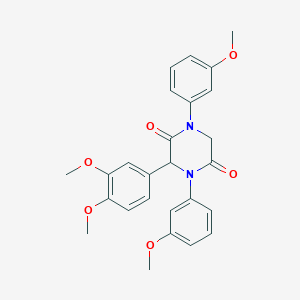
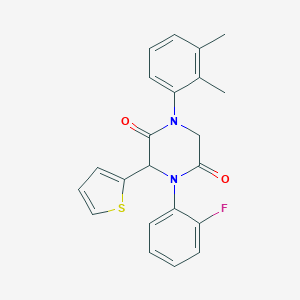
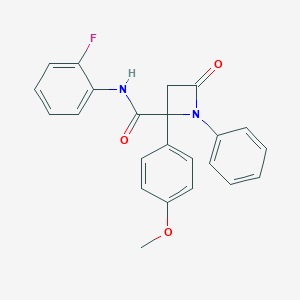
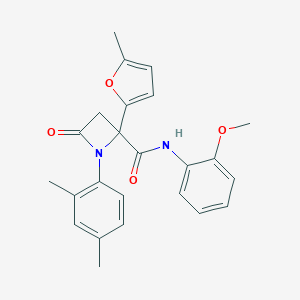
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

